

Comparative Profiling Guide: The 7-Fluoro-1,5-Naphthyridine Scaffold

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Compound of Interest

Compound Name: 7-Fluoro-1,5-naphthyridin-3-amine

CAS No.: 2089650-61-1

Cat. No.: B2854637

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Assessment of Selectivity, Metabolic Stability, and Off-Target Risks

Executive Summary & Strategic Positioning

In modern medicinal chemistry, **7-Fluoro-1,5-naphthyridin-3-amine** represents a "privileged scaffold"—a structural motif capable of binding to multiple diverse receptors with high affinity. While often utilized as a bioisostere for quinolines to improve aqueous solubility and lower lipophilicity (LogP), this scaffold carries distinct off-target liabilities that must be managed early in the drug discovery cascade.

This guide objectively compares the 7-Fluoro-1,5-naphthyridine core against its non-fluorinated parent and the traditional quinoline standard. The focus is on liability profiling: distinguishing between on-target efficacy (typically ATP-competitive kinase inhibition) and off-target toxicity (hERG blockade, CYP inhibition, and promiscuous kinase binding).

Comparison at a Glance

Feature	7-Fluoro-1,5-naphthyridin-3-amine	1,5-Naphthyridin-3-amine (Parent)	3-Aminoquinoline (Traditional)
Primary Utility	Kinase Hinge Binder (ALK5, PI3K δ)	General Kinase Scaffold	Broad Intercalator / Kinase
Metabolic Stability	High (Blocked C7 oxidation)	Low (Rapid C7 hydroxylation)	Moderate
Solubility	High (Polar Pyridine N)	High	Low/Moderate
hERG Liability	Moderate (Dipole modulation)	High (Pi-stacking risk)	High
CYP Inhibition	Low/Moderate	Moderate (Heme coordination)	High

Structural Logic & Mechanism

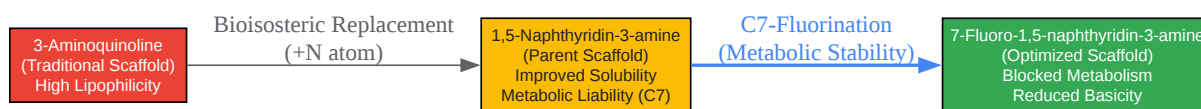
Why choose this scaffold?

The transition from a quinoline to a 1,5-naphthyridine introduces a second nitrogen atom, significantly reducing LogP (lipophilicity) and increasing solubility. However, the electron-deficient nature of the naphthyridine ring makes the C7 position highly susceptible to oxidative metabolism by aldehyde oxidase (AO) and Cytochrome P450s.

The Fluorine Effect: Substituting the C7 position with fluorine serves two critical functions:

- **Metabolic Blockade:** It sterically and electronically blocks the primary site of metabolic hydroxylation.
- **pKa Modulation:** The electron-withdrawing fluorine reduces the basicity of the ring nitrogens, potentially reducing lysosomal trapping and hERG affinity compared to the non-fluorinated parent.

Visualization: Scaffold Evolution & SAR Logic



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Figure 1: Structural evolution from quinoline to the optimized fluorinated naphthyridine scaffold.

Off-Target Effects Analysis

A. Kinase Selectivity (The ALK5 vs. p38 Paradox)

The 1,5-naphthyridine scaffold is historically linked to TGF- β type I receptor (ALK5) inhibition. [1][2] The 3-amine group typically acts as a hydrogen bond donor/acceptor pair with the kinase hinge region.

- The Risk: ALK5 inhibitors often cross-react with p38 MAPK due to high structural homology in the ATP-binding pocket.
- The Data: While the scaffold is potent against ALK5, the 7-Fluoro modification can subtly alter the vector of the substituents, potentially improving selectivity over p38 compared to the parent naphthyridine.
- Action: You must screen against a focused panel (ALK5, p38 α/β , PI3K δ) early.

B. hERG Channel Inhibition (Cardiotoxicity)

Planar, nitrogen-rich heteroaromatics are notorious for binding to the hERG potassium channel via pi-stacking interactions with Phe656 and Tyr652 in the channel pore.

- Observation: The 7-Fluoro substituent reduces the electron density of the ring system, weakening the pi-cation interaction compared to the non-fluorinated analog.
- Verdict: Reduced risk compared to quinoline, but still a "Red Flag" liability that requires experimental verification.

C. Cytochrome P450 (CYP) Inhibition

The nitrogen lone pairs in naphthyridines can coordinate with the heme iron of CYP enzymes (reversible inhibition).

- Specific Risk: CYP1A2 and CYP3A4 inhibition.
- Mitigation: The 7-F group pulls electron density away from the ring nitrogens, lowering their Lewis basicity and reducing the affinity for the CYP heme iron.

Experimental Protocols (Self-Validating Systems)

To validate the off-target profile of **7-Fluoro-1,5-naphthyridin-3-amine** derivatives, use the following industry-standard protocols.

Protocol 1: Competitive Binding Assay (KinomeScan)

Purpose: To determine the selectivity score (S-score) against a panel of 96+ kinases.

- Preparation: Dissolve compound to 10 mM in 100% DMSO.
- Incubation: Mix DNA-tagged kinase, immobilized ligand on beads, and test compound (1 μ M screening concentration) in binding buffer (20 mM HEPES, pH 7.5, 0.01% Triton X-100).
 - Critical Control: Triton X-100 is mandatory to prevent false positives from colloidal aggregation.
- Competition: Incubate for 1 hour at RT. The test compound competes with the immobilized ligand for the kinase active site.
- Detection: Wash beads and elute bound kinase. Quantify via qPCR (measuring the DNA tag).
- Validation:
 - Positive Control: Staurosporine (non-selective).
 - Negative Control: DMSO only.
 - Acceptance Criteria: Z' factor > 0.5.

Protocol 2: Metabolic Stability (Liver Microsomes)

Purpose: To confirm the "Fluorine Effect" on metabolic half-life.

- System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
- Reaction:
 - Substrate: 1 μ M Test Compound.
 - Cofactor: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
- Timepoints: 0, 5, 15, 30, 45, 60 min at 37°C.
- Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Analysis: LC-MS/MS. Plot $\ln(\% \text{ remaining})$ vs. time to calculate intrinsic clearance ().
- Comparison: Run 1,5-naphthyridin-3-amine in parallel. You should observe a >2-fold increase in half-life for the 7-Fluoro analog.

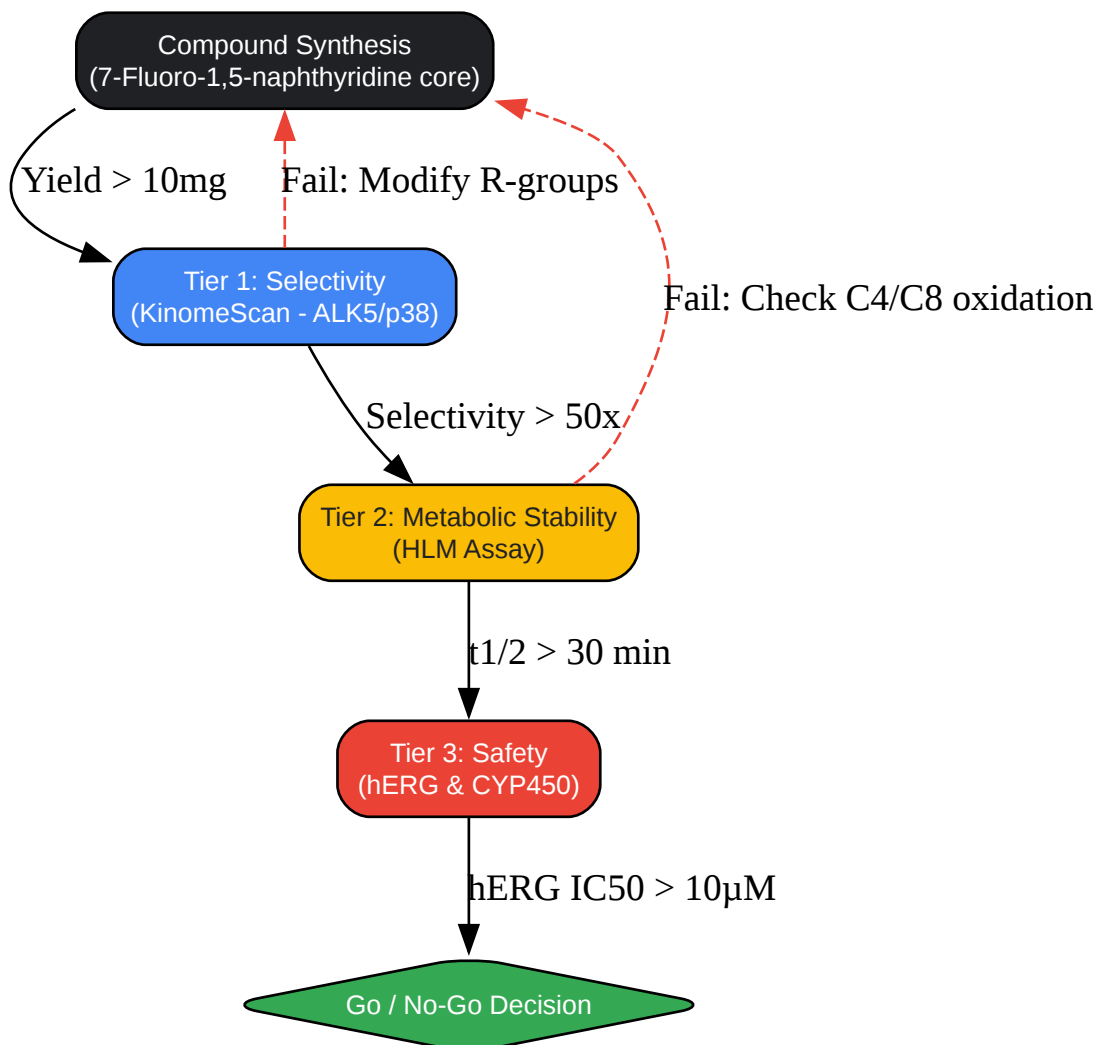
Protocol 3: hERG Patch Clamp (Automated)

Purpose: Safety profiling.

- Cell Line: CHO cells stably expressing hERG (Kv11.1).
- Solution: Extracellular solution (Tyrode's buffer).
- Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
- Application: Apply compound at 0.1, 1, 10, and 30 μ M.
- Calculation: Measure inhibition of peak tail current. Calculate IC₅₀.
 - Safety Margin: Target IC₅₀ > 30 μ M (or >30x therapeutic)

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Screening Workflow Diagram



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Figure 2: Tiered screening cascade for validating the scaffold's off-target profile.

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